molecular formula C17H17NO2 B3006973 N-(3-phenylprop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxin-6-amine CAS No. 851175-98-9

N-(3-phenylprop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxin-6-amine

Cat. No.: B3006973
CAS No.: 851175-98-9
M. Wt: 267.328
InChI Key: MGDYQXNAHHLFFD-UHFFFAOYSA-N
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Description

N-(3-phenylprop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxin-6-amine is a complex organic compound characterized by its unique structure, which includes a benzodioxin ring fused with an amine group and a phenylprop-2-en-1-yl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenylprop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxin-6-amine typically involves multiple steps, starting with the preparation of the benzodioxin ring. One common method involves the cyclization of catechol derivatives with appropriate alkylating agents under acidic or basic conditions. The phenylprop-2-en-1-yl side chain can be introduced through a Friedel-Crafts alkylation reaction, using phenylprop-2-en-1-yl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-phenylprop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the double bond in the phenylprop-2-en-1-yl side chain.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents such as alkyl halides or acyl chlorides can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products

The major products formed from these reactions include oxidized derivatives such as quinones, reduced compounds with saturated side chains, and substituted amines with various functional groups.

Scientific Research Applications

N-(3-phenylprop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxin-6-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of N-(3-phenylprop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-phenylprop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxin-6-amine: shares similarities with other benzodioxin derivatives and phenylprop-2-en-1-yl compounds.

    6-bromo-4-phenyl-2,3,3a,4-tetrahydro-1H-benzo[f]isoindol-2-ium bromide: A similar compound with a bromine atom, which affects its reactivity and biological activity.

    N-[(2E)-3-phenylprop-2-en-1-yl]-2-(quinolin-8-yloxy)acetohydrazide: Another related compound with a quinoline moiety, showing different biological properties.

Uniqueness

This compound is unique due to its specific combination of a benzodioxin ring and a phenylprop-2-en-1-yl side chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[(E)-3-phenylprop-2-enyl]-2,3-dihydro-1,4-benzodioxin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-2-5-14(6-3-1)7-4-10-18-15-8-9-16-17(13-15)20-12-11-19-16/h1-9,13,18H,10-12H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDYQXNAHHLFFD-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NCC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)NC/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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